SC-514

IKK isoform selectivity kinase profiling NF-κB pathway

SC-514 is uniquely differentiated as an oral, reversible, ATP-competitive IKKβ inhibitor for reproducible in vivo and washout studies. Its >10-fold selectivity over 28+ kinases minimizes confounding off-target effects, offering superior data integrity. With high DMSO solubility (45-100 mg/mL) for assay-ready stocks and validated oral bioavailability for murine inflammation models, this is the optimal chemical probe for dissecting IKKβ-dependent NF-κB signaling.

Molecular Formula C9H8N2OS2
Molecular Weight 224.3 g/mol
CAS No. 354812-17-2
Cat. No. B1681516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSC-514
CAS354812-17-2
SynonymsSC 514
SC-514
SC514 cpd
Molecular FormulaC9H8N2OS2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=CC(=C(S2)C(=O)N)N
InChIInChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12)
InChIKeyBMUACLADCKCNKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SC-514 (CAS 354812-17-2): A Selective IKK-2 (IKKβ) Inhibitor for NF-κB Pathway Research and Inflammation Studies


SC-514 is a cell-permeable, reversible, ATP-competitive inhibitor of IκB kinase-2 (IKK-2/IKKβ), with an IC50 range of 3–12 μM against various forms of recombinant human IKK-2, including the IKK-2 homodimer and the IKK-1/IKK-2 heterodimer [1]. The compound belongs to the (thienothienyl)amino-acetamide class and does not inhibit other IKK isoforms (IKK-1/IKKα, IKK-i/IKKε, TBK-1) or other serine-threonine and tyrosine kinases at functionally relevant concentrations, distinguishing it within the IKK inhibitor landscape .

Why Generic IKK Inhibitors Cannot Simply Substitute for SC-514 in Critical Experimental Systems


The IKK inhibitor class exhibits marked divergence in selectivity profiles, potency ranges, and mechanisms of action that preclude simple interchangeability. Unlike more potent but narrower-spectrum agents such as TPCA-1 (IKK-2 IC50 = 17.9 nM) or allosteric inhibitors like BMS-345541 (IKK-2 IC50 = 0.3 μM; IKK-1 IC50 = 4 μM), SC-514 offers a unique combination of an intermediate micromolar potency window (3–12 μM), strict isoform selectivity (IKK-1, IKK-i, TBK-1 IC50 >200 μM), and broad kinome selectivity (>10-fold over 28 kinases) [1]. This profile, combined with its reversible, ATP-competitive mechanism, enables researchers to achieve pathway-specific NF-κB inhibition without engaging off-target kinases or the confounding pharmacology associated with irreversible or allosteric binders. Substituting a more potent but less selective inhibitor risks off-target effects that obscure data interpretation, while using a structurally unrelated IKK inhibitor may alter the experimental outcome due to divergent binding modes [1][2].

SC-514 Quantitative Differentiation: Head-to-Head Selectivity and Cellular Potency Data Versus Key Comparators


IKK Isoform Selectivity: SC-514 vs. BMS-345541 and TPCA-1

SC-514 exhibits no inhibition of IKK-1/IKKα, IKK-i/IKKε, or TBK-1 (IC50 >200 μM for all three isoforms), establishing it as an IKK-2/IKKβ-specific tool compound. This contrasts sharply with BMS-345541, which potently inhibits both IKK-2 (IC50 = 0.3 μM) and IKK-1 (IC50 = 4 μM), and with TPCA-1, which shows measurable IKK-1 inhibition (IC50 = 0.40 μM) alongside its primary IKK-2 activity [1].

IKK isoform selectivity kinase profiling NF-κB pathway

Broader Kinome Selectivity: SC-514 vs. TPCA-1 Selectivity Breadth

SC-514 was evaluated against a panel of 31 kinases and found to be highly selective, with no significant inhibition of any non-IKK-2 kinase at concentrations up to 200 μM. The compound displays >10-fold selectivity over 28 other kinases, including JNK, p38, MK2, and ERK. While TPCA-1 also shows excellent selectivity (>550-fold over other kinases), the key differentiator is SC-514's absolute lack of activity against IKK-related kinases (IKK-1, IKK-i, TBK-1), whereas TPCA-1 retains activity against IKK-1 [1].

kinase selectivity panel off-target profiling chemical biology

Cellular Gene Expression Inhibition: SC-514 vs. PS-1145 and BAY 11-7082 in RASF Cells

In IL-1β-stimulated rheumatoid arthritis synovial fibroblasts (RASFs), SC-514 inhibits the transcription of NF-κB-dependent genes with IC50 values of 20 μM (IL-6), 20 μM (IL-8), and 8 μM (COX-2). In a separate head-to-head comparison in T47D breast cancer cells, SC-514 (50 μM) inhibited TNFα-induced NF-κB luciferase activity comparably to PS-1145 (10 μM) and BAY 11-7082 (20 μM) [1][2].

rheumatoid arthritis synovial fibroblasts cytokine inhibition

In Vivo TNF-α Suppression: SC-514 Oral Activity Benchmark

SC-514 demonstrates oral activity and in vivo efficacy in an acute inflammation model. Intraperitoneal administration of SC-514 (50 mg/kg) inhibits LPS-induced serum TNF-α production by approximately 70% in mice. This level of in vivo target engagement provides a benchmark for studies requiring systemic IKK-2 inhibition, though the compound requires higher doses than more potent but less selective agents .

in vivo inflammation LPS challenge TNF-α inhibition

SC-514 Optimal Application Scenarios for Research and Drug Discovery


IKK-2-Specific Pathway Dissection in NF-κB Signaling Studies

SC-514 is the tool compound of choice for experiments that require unambiguous attribution of a cellular phenotype to IKK-2 rather than IKK-1. Given its complete lack of IKK-1, IKK-i, and TBK-1 inhibition (IC50 >200 μM), researchers can confidently interpret results as IKK-2-dependent [1]. This is particularly valuable in systems where IKK-1 may have overlapping or compensatory functions, such as in certain immune cell subsets or cancer cell lines.

In Vitro Cytokine Expression Profiling in Rheumatoid Arthritis Models

SC-514 has been extensively validated in IL-1β-stimulated rheumatoid arthritis synovial fibroblasts (RASFs), where it inhibits IL-6, IL-8, and COX-2 transcription with defined IC50 values (20, 20, and 8 μM, respectively) [1]. This well-characterized cellular system provides a reproducible platform for studying IKK-2-dependent inflammatory gene expression, and SC-514 serves as the benchmark inhibitor for such assays.

Acute In Vivo Inflammation Studies Requiring Oral Dosing

SC-514 is orally active and demonstrates in vivo efficacy in acute inflammation models, as evidenced by ~70% reduction in LPS-induced serum TNF-α at 50 mg/kg (i.p.) . This makes it suitable for target validation studies in rodents where oral bioavailability and systemic IKK-2 inhibition are required, albeit with the caveat that higher doses are needed relative to more potent clinical candidates.

Comparative Pharmacology Studies of IKK Inhibitor Binding Modes

SC-514's reversible, ATP-competitive mechanism distinguishes it from allosteric inhibitors like BMS-345541 [1][2]. This mechanistic distinction enables researchers to design studies that differentiate between ATP-site occupancy and allosteric modulation of IKK-2. SC-514 can thus serve as a control compound in experiments evaluating novel IKK-2 inhibitors with alternative binding modes.

Technical Documentation Hub

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